(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Description

Properties

IUPAC Name |

(4-aminophenyl)-(1-methylimidazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKMWUTWFHTKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406955 |

Source

|

| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

110698-60-7 |

Source

|

| Record name | (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone: Properties, Synthesis, and Applications

Abstract

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic ketone containing a reactive primary amine and a pharmacologically significant imidazole core. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, detailed analytical characterization, and a discussion of its potential applications, particularly as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, with the CAS Number 110698-60-7, is a structurally distinct organic molecule featuring a 4-aminophenyl group linked to a 1-methyl-1H-imidazol-2-yl moiety via a carbonyl bridge.[1] This unique arrangement of functional groups imparts a specific set of properties that make it a valuable intermediate in synthetic chemistry.

The core structural features include:

-

A 1,2-disubstituted imidazole ring: A five-membered aromatic heterocycle known for its role as a bioisostere and its ability to participate in hydrogen bonding and metal coordination.

-

A ketone linker: This carbonyl group acts as a rigid linker, influencing the molecule's conformation and serving as a key site for spectroscopic identification.

-

A p-substituted aniline moiety: The primary aromatic amine is a crucial functional handle for further chemical modifications, such as amide bond formation or diazotization reactions.

A summary of its key computed and experimental properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

| Property | Value | Source |

| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone | PubChem[1] |

| CAS Number | 110698-60-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| InChIKey | SFKMWUTWFHTKRN-UHFFFAOYSA-N | PubChem[1] |

| Solubility | >30.2 µg/mL (at pH 7.4) | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 (from N, N, and O atoms) | PubChem (Computed) |

| Rotatable Bonds | 2 | PubChem (Computed) |

Proposed Synthesis and Mechanistic Considerations

A logical two-step approach starting from commercially available 1-methyl-1H-imidazole and 4-nitrobenzoyl chloride is proposed. This method offers the advantage of utilizing a late-stage reduction, which prevents potential side reactions involving the reactive amino group during the initial coupling step.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone

-

Lithiation of Imidazole: Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The rationale for this step is that the proton at the C2 position of the imidazole ring is the most acidic and can be selectively deprotonated by a strong base to form a potent nucleophile.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-lithio-1-methylimidazole.

-

Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous THF.

-

Add the solution of 4-nitrobenzoyl chloride dropwise to the cold (-78 °C) lithiated imidazole solution. This inverse addition helps to minimize side reactions.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the nitro-intermediate, (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.

Step 2: Reduction to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

-

Reduction: Dissolve the nitro-intermediate (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%). The use of a heterogeneous catalyst like Pd/C is standard for nitro group reductions as it is highly efficient and easily removed by filtration.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional solvent (ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to yield the final product, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The product can be further purified by recrystallization if necessary.

Sources

An In-Depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a molecule of interest within the broader class of imidazole-containing compounds. While the imidazole scaffold is a well-recognized pharmacophore in medicinal chemistry, detailed public-domain research on this specific derivative is limited. This document synthesizes the available chemical data and places it within the context of related compounds to offer insights for researchers and drug development professionals.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity.

IUPAC Name

The formal appellation for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (4-aminophenyl)-(1-methylimidazol-2-yl)methanone [1].

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referenced by several alternative names and identifiers, which are crucial for comprehensive database searching.

| Identifier Type | Value |

| CAS Number | 110698-60-7[1] |

| PubChem CID | 4961864[1] |

| DSSTox Substance ID | DTXSID30406955[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following data has been computationally predicted and is available through the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| Topological Polar Surface Area | 60.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the exploration of any compound's potential applications.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Caption: Proposed synthetic workflow.

Potential Applications in Drug Development

While no specific biological activity has been reported for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, the structural motifs present in the molecule suggest potential areas of therapeutic interest based on the known pharmacology of related compounds.

The imidazole ring is a common feature in many biologically active molecules, and the (4-aminophenyl)methanone moiety can be found in compounds with diverse pharmacological activities. For instance, various substituted imidazoles have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The aminophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further derivatization to modulate activity and physicochemical properties.

Future Directions and Research Opportunities

The lack of detailed public-domain data on (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone presents a clear opportunity for novel research. Key areas for investigation would include:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive characterization using modern analytical techniques (NMR, MS, X-ray crystallography).

-

Screening for biological activity in a variety of assays, guided by the known pharmacology of related imidazole derivatives. This could include, but is not limited to, kinase inhibition assays, antimicrobial susceptibility testing, and cancer cell line proliferation assays.

-

Structure-activity relationship (SAR) studies through the synthesis and evaluation of analogs to identify key structural features for any observed biological activity.

Conclusion

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical entity with a clear identity and predictable physicochemical properties. While specific applications in drug development have yet to be elucidated in the public domain, its structural components are present in numerous biologically active compounds. This guide provides a foundational understanding of this molecule and outlines a logical path for future research to unlock its potential therapeutic value. The synthesis and biological evaluation of this compound and its derivatives represent a fertile ground for discovery in medicinal chemistry.

References

-

PubChem. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS Number 110698-60-7)

Abstract

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, bearing the CAS number 110698-60-7, is a heterocyclic ketone with a molecular structure that suggests significant potential in medicinal chemistry and materials science. The imidazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] The linkage of this versatile heterocycle to an aminophenyl ketone moiety opens avenues for its application as an intermediate in the synthesis of more complex bioactive molecules or as a standalone agent. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential pharmacological relevance in the context of related structural analogs.

Chemical Identity and Structure

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is characterized by a central carbonyl group bridging a 4-aminophenyl ring and a 1-methyl-1H-imidazol-2-yl ring. The presence of a primary aromatic amine, a tertiary amine within the imidazole ring, and a ketone functional group makes it a versatile chemical entity.

-

IUPAC Name: (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

-

CAS Number: 110698-60-7

-

Molecular Formula: C₁₁H₁₁N₃O

-

Molecular Weight: 201.22 g/mol [3]

-

Canonical SMILES: CN1C=CN=C1C(=O)C2=CC=C(C=C2)N

-

InChI Key: SFKMWUTWFHTKRN-UHFFFAOYSA-N[3]

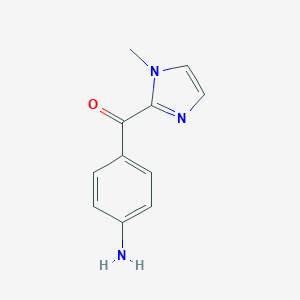

Chemical Structure:

Caption: 2D structure of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | PubChem[3] |

| XLogP3 | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 201.090211983 | PubChem[3] |

| Topological Polar Surface Area | 58.8 Ų | PubChem[3] |

| Solubility | >30.2 µg/mL (at pH 7.4) | PubChem[3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Purification

While a specific, detailed synthesis protocol for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is not explicitly documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of 2-aroyl-1-methylimidazoles.[4] The proposed synthesis involves the acylation of 1-methylimidazole with a protected 4-aminobenzoyl derivative, followed by deprotection.

Proposed Synthetic Pathway

A logical approach would be the Friedel-Crafts acylation of 1-methylimidazole with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. However, direct acylation of imidazoles can be challenging. A more reliable method involves the use of a coupling agent or the activation of the imidazole ring. An alternative and often successful strategy is the reaction of an organometallic derivative of 1-methylimidazole with the acylating agent.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone

-

To a solution of 1-methylimidazole (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous MeCN to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.

Step 2: Synthesis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

-

To a solution of (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) (5.0 eq) and iron powder (Fe) (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final product, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

Potential Pharmacological Significance

While no specific pharmacological data for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone has been found in the public domain, the structural motifs present in the molecule are of significant interest in drug discovery. The broader class of imidazole derivatives exhibits a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][5][6]

Of particular relevance is a study on 2-aryl-4-benzoyl-imidazole derivatives which have been identified as potent antiproliferative agents that target tubulin polymerization.[7] Although the title compound is a 2-aroyl-imidazole, the general scaffold shares similarities with these tubulin inhibitors. Tubulin is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs.

Caption: Hypothesized mechanism of action based on related compounds.

The aminophenyl group also offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For instance, the primary amine can be acylated, alkylated, or used in the formation of ureas and sulfonamides to explore interactions with various biological targets.

Given the precedent for the biological activity of related imidazole-containing compounds, it is plausible that (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further biological evaluation is warranted to elucidate its specific activities and mechanism of action.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound with significant potential for applications in medicinal chemistry, primarily as a building block for the synthesis of more complex and potentially bioactive molecules. While specific experimental data on its properties and biological activity are limited in the public domain, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The proposed synthetic route offers a practical approach to its preparation, enabling further investigation into its chemical and biological characteristics. As with any chemical substance, appropriate safety measures must be taken during its handling and use.

References

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13.

- Yoshida, K., et al. (2017). Synthesis of 2-Aroyl-1-methyl-1H-imidazoles Using Aryl Carboxylic Acids. Synlett, 28(10), 1199-1203.

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2022).

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Journal of Medicinal Chemistry, 64(15), 10885–10926.

- Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- (4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Vendor Website.

- Tetraethylene glycol. CAS Common Chemistry.

-

Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2023). Archiv der Pharmazie, 356(10), e2300354.

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2015). Molecules, 20(12), 21676–21696.

-

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. PubChem. Retrieved from [Link]

- The Use of 1-Methylimidazole as a C

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Chemical Properties of Methanone, (4-aminophenyl)phenyl- (CAS 1137-41-3). Cheméo.

- Synthesis of new 2-methylimidazole derivatives. (2000). Indian Journal of Chemistry - Section B, 39B(11), 849-852.

- Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. (2011). Bioorganic & Medicinal Chemistry, 19(16), 4887–4897.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | C11H11N3O | CID 4961864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process - Beijing Institute of Technology [pure.bit.edu.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and SMILES of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and Simplified Molecular Input Line Entry System (SMILES) notation for the compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Beyond a simple presentation of the structure, this document delves into the key structural features, the analytical methodologies for its characterization, and the rationale behind these experimental choices, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Identity and Structural Representation

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound with the molecular formula C₁₁H₁₁N₃O.[1] Its structure is characterized by a central carbonyl group (ketone) linking a 4-aminophenyl ring and a 1-methyl-1H-imidazol-2-yl ring.

Chemical Identifiers

A standardized representation of this molecule is crucial for database searches, computational modeling, and unambiguous scientific communication. The key identifiers for this compound are:

| Identifier | Value |

| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone[1] |

| Molecular Formula | C₁₁H₁₁N₃O[1] |

| Molecular Weight | 201.22 g/mol [1] |

| SMILES | CN1C=CN=C1C(=O)C2=CC=C(C=C2)N[1] |

| InChI | InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3[1] |

| InChIKey | SFKMWUTWFHTKRN-UHFFFAOYSA-N[1] |

2D Molecular Structure

The two-dimensional structure of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone illustrates the connectivity of its constituent atoms.

Caption: 2D structure of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone.

Structural Elucidation and Characterization Workflow

The confirmation of the molecular structure of a novel or synthesized compound like (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone is a critical step in chemical research. A combination of spectroscopic techniques is typically employed in a self-validating system to ensure the correct structure is assigned.

Proposed Analytical Workflow

The following diagram outlines a standard workflow for the structural elucidation of an organic molecule.

Caption: A typical workflow for the synthesis and structural confirmation of a chemical compound.

Rationale for Experimental Choices

-

Mass Spectrometry (MS): The initial step in structural analysis often involves mass spectrometry to determine the molecular weight of the compound. For (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, high-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to its exact mass (201.09021 Da), confirming the molecular formula C₁₁H₁₁N₃O.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C=O stretching of the ketone (around 1650-1680 cm⁻¹).

-

C=N and C=C stretching of the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the aminophenyl and methyl-imidazolyl rings, as well as the methyl and amine protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns would reveal adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, definitively assembling the molecular structure.

-

-

Elemental Analysis: This technique provides the percentage composition of each element (C, H, N) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₁₁H₁₁N₃O.

Synthesis and Potential Applications

While specific synthesis routes for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone are not detailed in the readily available literature, general methods for the synthesis of similar imidazole derivatives often involve the coupling of an appropriate imidazole precursor with a substituted benzoyl chloride.[2][3]

The structural motifs present in this molecule, namely the aminophenyl and imidazole rings, are common in pharmacologically active compounds. The imidazole ring is a well-known pharmacophore found in numerous drugs, while the aminophenyl group can serve as a versatile synthetic handle for further functionalization. This suggests that (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone could be a valuable intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

PubChem. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

-

Royal Society of Chemistry. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

- 1. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | C11H11N3O | CID 4961864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability stand out as critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical exploration of the solubility and stability profiles of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, a compound of interest within medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale and practical methodologies for the assessment of these crucial parameters. The protocols and insights contained herein are designed to be self-validating, reflecting a commitment to scientific integrity and reproducibility.

Compound Overview: (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, identified by the CAS number 110698-60-7, is a molecule featuring a substituted imidazole ring linked to an aminophenyl group via a ketone bridge.[1] The presence of the basic 1-methyl-1H-imidazole moiety and the weakly basic 4-aminophenyl group suggests a pH-dependent solubility profile. The overall structure hints at its potential as a scaffold in medicinal chemistry, likely interacting with biological targets through hydrogen bonding and aromatic interactions.

Chemical and Physical Properties

A foundational understanding of the compound's intrinsic properties is essential for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |

| Molecular Weight | 201.22 g/mol | PubChem[1] |

| IUPAC Name | (4-aminophenyl)-(1-methylimidazol-2-yl)methanone | PubChem[1] |

| CAS Number | 110698-60-7 | PubChem[1] |

| Predicted XlogP | 0.2 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | Echemi[3] |

| Hydrogen Bond Acceptor Count | 2 | Echemi[3] |

| Rotatable Bond Count | 3 | Echemi[3] |

Note: Some properties are computationally predicted and should be experimentally verified.

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The structure of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone, containing both ionizable and aromatic moieties, suggests that its solubility will be significantly influenced by pH and the nature of the solvent system.

Experimental Solubility Data

Publicly available experimental data on the solubility of this compound is limited. However, one study provides a crucial data point:

| Solvent/Medium | Temperature (°C) | Solubility | Source |

| pH 7.4 Buffer | Not Specified | >30.2 µg/mL | PubChem[1] |

This result indicates a moderate-to-low aqueous solubility at physiological pH. The ">" sign suggests that the true solubility may be higher and that this value represents the upper limit of the concentration tested in that particular assay. The pKa of the primary amine and the imidazole ring will dictate the extent of ionization and, consequently, the solubility at different pH values. It is anticipated that the solubility will be significantly higher in acidic conditions where both nitrogen atoms can be protonated.

Protocol for Thermodynamic Solubility Assessment

To provide a comprehensive understanding of the compound's solubility, a detailed thermodynamic solubility study is recommended. The following protocol outlines a robust shake-flask method, which is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone in various aqueous buffers and organic solvents.

Materials:

-

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (crystalline solid)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

-

Purified water (Type I)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

Methodology:

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

-

Shake-Flask Experiment:

-

Add an excess amount of the solid compound to separate vials containing a known volume (e.g., 1 mL) of each test solvent (aqueous buffers and organic solvents). The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours). A preliminary time-point experiment is advised to determine the time to reach equilibrium.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully aspirate a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Inject the prepared calibration standards and the diluted samples onto a suitable HPLC column (e.g., C18).

-

Develop an isocratic or gradient elution method to achieve good peak shape and separation from any potential impurities.

-

Use a UV detector set at the compound's λmax to quantify the peak area.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the compound in the diluted samples using the calibration curve and calculate the original solubility in the test solvents, accounting for the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining appropriate storage conditions, shelf life, and potential degradation pathways that might lead to loss of potency or the formation of toxic byproducts. The chemical structure of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone contains several functional groups that could be susceptible to degradation.

Potential Degradation Pathways

-

Hydrolysis: The ketone linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule.

-

Oxidation: The primary aromatic amine is a potential site for oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.

-

Photodegradation: Aromatic systems and ketones can absorb UV light, leading to photolytic degradation.

Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone under various stress conditions.

Materials:

-

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Test Solutions:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature. Collect and neutralize samples as described for acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature. Monitor the reaction and collect samples at appropriate time points.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at elevated temperatures (e.g., 60 °C, 80 °C). Analyze at set intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (preferably with a PDA or MS detector).

-

The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection of degradation products without complete loss of the parent compound.

-

The use of a PDA detector allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with any degradants. An MS detector can provide structural information about the degradation products.

-

Conceptual Summary of Forced Degradation Outcomes

| Stress Condition | Expected Degradation | Potential Degradants |

| Acidic (0.1 M HCl, 60°C) | Moderate to High | Hydrolysis products of the ketone linkage. |

| Basic (0.1 M NaOH, 60°C) | Moderate to High | Hydrolysis products of the ketone linkage. |

| Oxidative (3% H₂O₂, RT) | High | Oxidized species of the aminophenyl group (e.g., nitroso, nitro derivatives). |

| Thermal (80°C, solid & solution) | Low to Moderate | General decomposition products. |

| Photolytic (ICH Q1B conditions) | Moderate | Photodegradation products, potentially involving radical mechanisms. |

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

The successful development of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone as a potential therapeutic agent is contingent upon a thorough characterization of its solubility and stability. The available data suggests a moderate-to-low aqueous solubility at physiological pH, which is likely to increase in acidic environments. A comprehensive thermodynamic solubility study across a range of pH values and in relevant biorelevant media is strongly recommended.

The stability profile of this compound has not been extensively reported. However, its chemical structure points to potential liabilities, including hydrolysis of the ketone linker and oxidation of the primary aromatic amine. A forced degradation study is a critical next step to elucidate its degradation pathways, identify potential degradants, and develop a robust, stability-indicating analytical method. The insights gained from such studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf life.

References

-

PubChem. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information. [Link]

-

PubChemLite. (4-aminophenyl)(1-methyl-1h-imidazol-2-yl)methanol. [Link]

Sources

A Technical Guide to the Biological Activity Screening of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic characteristics and hydrogen bonding capabilities.[1][2] This guide provides a comprehensive framework for the initial biological activity screening of a novel imidazole derivative, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Capitalizing on the known therapeutic potential of imidazole-based analogues, which spans anticancer, antimicrobial, and anti-inflammatory applications, we outline a strategic, multi-tiered screening cascade.[3][4] This document details robust, validated in vitro protocols for primary screening, explains the scientific rationale behind methodological choices, and provides a clear path for data interpretation and subsequent steps for promising "hit" compounds. The methodologies are designed for researchers, scientists, and drug development professionals to efficiently and reliably assess the therapeutic potential of this compound.

Introduction: Rationale for Screening

The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry

The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both natural products (e.g., histidine) and synthetic pharmaceuticals.[2][4] Its significance lies in its ability to engage with biological targets through various interactions, including hydrogen bonding and metal coordination. The two nitrogen atoms can enhance water solubility and provide crucial points for receptor binding, improving drug affinity and selectivity.[2][3] Consequently, imidazole derivatives have been successfully developed as anticancer, antifungal, antiviral, anti-inflammatory, and antibacterial agents, making this scaffold a high-priority starting point for new drug discovery campaigns.[4]

Profile of the Target Compound: (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

The subject of this guide, (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone (CAS No. 110698-60-7), combines the versatile imidazole core with an aminophenyl group.[5] The presence of the aminophenyl moiety provides a potential site for further chemical modification, while the overall structure presents opportunities for interaction with various biological macromolecules. Given the established biological promiscuity of the imidazole class, a broad-based screening approach is warranted to uncover its primary therapeutic potential.

A Strategic, Tiered Screening Approach

To maximize efficiency and conserve resources, a tiered screening strategy is essential. This guide proposes a cascade beginning with high-throughput, cost-effective primary assays to identify potential areas of biological activity. Compounds demonstrating significant activity ("hits") in these initial screens are then subjected to more complex, target-oriented secondary assays to elucidate their mechanism of action and confirm their potency.

Anticancer Activity Screening

Causality Behind Experimental Choice

The imidazole ring is a common feature in many anticancer agents, where it can interact with DNA, inhibit key enzymes in cancer signaling pathways like kinases, or bind to essential metalloproteins.[3] Therefore, the initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This broad screen helps identify if the compound has anti-proliferative effects and can reveal potential selectivity towards certain cancer types.

Primary Cytotoxicity Screening Workflow

The primary screen employs robust, colorimetric assays to measure the impact of the compound on cell viability and proliferation. The use of multiple cell lines from different tissue origins (e.g., breast, lung, colon) is critical to identify any cancer-specific effects.

Caption: Workflow for primary anticancer activity screening.

Protocol: MTT Assay for Cellular Viability

The MTT assay is a quantitative colorimetric method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium salt, MTT, into a purple formazan product.[6]

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to triplicate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Self-Validation: The positive control (Doxorubicin) should show a dose-dependent decrease in viability, while the vehicle control should show maximum viability, confirming the assay is performing correctly.

Data Presentation and Interpretation

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates higher potency.

Table 1: Sample Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast) | 8.5 ± 0.7 | 0.9 ± 0.1 |

| A549 (Lung) | 12.2 ± 1.1 | 1.2 ± 0.2 |

| HCT116 (Colon) | 7.9 ± 0.5 | 0.8 ± 0.1 |

A compound with IC₅₀ values under 10 µM is generally considered a promising hit for further investigation.[8]

Antimicrobial Activity Screening

Causality Behind Experimental Choice

Imidazole derivatives, such as the azole antifungals, are well-established antimicrobial agents. Their mechanism often involves the inhibition of key enzymes in pathogen biosynthesis pathways.[2] A primary screen against a panel of clinically relevant bacteria and fungi is a logical step to determine the compound's antimicrobial spectrum.

Antimicrobial Screening Workflow

The screening starts with a qualitative diffusion assay to quickly identify activity, followed by a quantitative dilution assay to determine the precise potency (MIC).

Caption: Workflow for primary antimicrobial activity screening.

Protocol: Agar Disk Diffusion Assay

This method is a widely used preliminary test for antimicrobial activity.[9] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism.[9]

-

Plate Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Uniformly swab the inoculum over the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a fixed volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL) onto a disk.

-

Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Data Acquisition: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm).

-

Self-Validation: The positive control must produce a significant zone of inhibition, while the negative control should show no zone, ensuring the validity of the results.

Protocol: Broth Microdilution for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

-

Plate Setup: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton broth to each well. Add 50 µL of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under the appropriate conditions as described for the disk diffusion assay.

-

Data Acquisition: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

MBC/MFC Determination: To determine the minimum bactericidal (MBC) or fungicidal (MFC) concentration, plate aliquots from the clear wells onto fresh agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar. A compound is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[10]

Data Presentation and Interpretation

Results are presented as the zone of inhibition for the diffusion assay and as MIC/MBC values for the dilution assay.

Table 2: Sample Antimicrobial Activity Data

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram (+) | 18 | 16 |

| Escherichia coli | Gram (-) | 8 | >128 |

| Candida albicans | Fungus | 22 | 8 |

A significant zone of inhibition (e.g., >10 mm) and a low MIC value (e.g., <32 µg/mL) indicate promising antimicrobial activity.

Anti-inflammatory Activity Screening

Causality Behind Experimental Choice

Chronic inflammation is implicated in numerous diseases.[11] Small molecules can exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory mediators in immune cells.[11][12] An initial cell-based screen to measure the inhibition of inflammatory responses is a highly relevant starting point.

Anti-inflammatory Screening Workflow

The proposed workflow uses a common in vitro model of inflammation: macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Caption: Workflow for primary anti-inflammatory screening.

Protocol: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

-

Cell Plating: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control. Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

Cytokine Measurement: Quantify the concentration of a key cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Cytotoxicity Check: In a parallel plate, perform an MTT assay under the same treatment conditions to ensure that the observed reduction in cytokines is not due to cell death.

-

Self-Validation: The LPS-stimulated wells should show a high level of cytokine release compared to the unstimulated control. The positive control, Dexamethasone, should significantly inhibit this release.

Data Presentation and Interpretation

The results are expressed as the percentage of inhibition of cytokine production compared to the LPS-only control. An IC₅₀ can be calculated if a dose-response is observed.

Table 3: Sample Anti-inflammatory Activity Data

| Compound Conc. (µM) | TNF-α Release (% of Control) | Cell Viability (%) |

|---|---|---|

| 0 (LPS only) | 100 ± 8.1 | 100 ± 5.5 |

| 1 | 85.2 ± 6.3 | 98.7 ± 4.1 |

| 5 | 55.7 ± 4.9 | 97.2 ± 3.8 |

| 10 | 25.1 ± 3.5 | 95.4 ± 4.0 |

A compound that significantly reduces cytokine release at non-toxic concentrations is a strong candidate for further study, such as in direct enzyme inhibition assays (e.g., COX-2).[11]

Summary and Future Directions

This guide outlines a systematic and logical workflow for the initial biological evaluation of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. The proposed screening cascade efficiently interrogates the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent.

-

Positive Hits: If the compound demonstrates potent and selective activity in any of these primary screens, the next steps involve secondary, mechanism-of-action studies. This could include kinase profiling for anticancer hits, ergosterol binding assays for antifungal hits, or COX enzyme selectivity assays for anti-inflammatory hits.[10]

-

Lead Optimization: Active compounds serve as a starting point for structure-activity relationship (SAR) studies, where analogues are synthesized to improve potency, selectivity, and drug-like properties.

-

In Vivo Testing: Ultimately, promising candidates must be evaluated in preclinical animal models to assess their efficacy and safety in a whole-organism context.[8][13]

By following this structured approach, researchers can effectively triage novel chemical entities and focus resources on those with the highest therapeutic promise.

References

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Books.

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. Retrieved January 22, 2026, from [Link]

-

The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). PubMed. Retrieved January 22, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org. Retrieved January 22, 2026, from [Link]

-

Imidazole-based drugs and drug discovery: Present and future perspectives. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). World Journal of Pharmaceutical Research. Retrieved January 22, 2026, from [Link]

-

Preclinical screening methods in cancer. (2015). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Identification of a Small Molecule with Strong Anti-Inflammatory Activity in Experimental Autoimmune Encephalomyelitis and Sepsis through Blocking Gasdermin D Activation. (2022). PubMed. Retrieved January 22, 2026, from [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2021). Frontiers. Retrieved January 22, 2026, from [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved January 22, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Methods of screening for antimicrobial compounds. (2003). Google Patents.

-

Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. (2016). PubMed Central. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. (2016). Buletinul Institutului Politehnic din Iaşi. Retrieved January 22, 2026, from [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2017). PubMed Central. Retrieved January 22, 2026, from [Link]

-

(4-Aminophenyl)-Imidazol-1-Yl-Methanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (2013). SciELO México. Retrieved January 22, 2026, from [Link]

-

Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA. (2013). International Journal of Bioscience, Biochemistry and Bioinformatics. Retrieved January 22, 2026, from [Link]

-

Uridine-Derived 4-Aminophenyl 1-Thioglucosides: DFT Optimized FMO, ADME, and Antiviral Activities Study. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (2018). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone | C11H11N3O | CID 4961864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpbs.com [ijpbs.com]

The Pharmacological Profile of Aminophenyl Imidazole Derivatives: A Technical Guide for Drug Discovery

Abstract

The aminophenyl imidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of aminophenyl imidazole derivatives, with a particular focus on their anticancer properties. We delve into the molecular mechanisms of action, detailing their interactions with key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and elucidate the downstream signaling consequences of these interactions. Furthermore, this guide presents a comprehensive analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. Detailed, field-proven protocols for essential in vitro assays, including cell viability, kinase inhibition, and cell cycle analysis, are provided to enable researchers to effectively characterize novel aminophenyl imidazole derivatives. Finally, we discuss the preclinical pharmacokinetic and toxicological considerations crucial for the translation of these promising compounds from the laboratory to clinical development. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.

Introduction: The Imidazole Nucleus as a Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it an exceptional scaffold for interacting with a diverse array of biological targets.[2] The incorporation of an aminophenyl moiety into the imidazole core has given rise to a class of derivatives with significant therapeutic potential, particularly in the realm of oncology.[3]

These aminophenyl imidazole derivatives have been extensively investigated as inhibitors of protein kinases, a class of enzymes that play a pivotal role in intracellular signaling and are frequently dysregulated in cancer.[3] By targeting key kinases involved in tumor growth, proliferation, and angiogenesis, these compounds offer a promising avenue for the development of targeted cancer therapies.[3] This guide will provide a comprehensive overview of the pharmacological landscape of aminophenyl imidazole derivatives, equipping researchers with the knowledge and methodologies to advance the development of this important class of therapeutic agents.

Molecular Mechanisms of Action: Targeting Oncogenic Kinase Signaling

A significant body of research has focused on the development of aminophenyl imidazole derivatives as potent and selective kinase inhibitors. Two of the most prominent targets for these compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers of tumor progression.

Inhibition of VEGFR-2 and Anti-Angiogenic Effects

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] In the tumor microenvironment, cancer cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on endothelial cells.[4] This activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of a vascular network that supplies the tumor with essential nutrients and oxygen.[5]

Aminophenyl imidazole derivatives have been shown to effectively inhibit VEGFR-2 kinase activity, thereby blocking VEGF-induced signaling and suppressing tumor angiogenesis.[6] The binding of these inhibitors to the ATP-binding site of the VEGFR-2 kinase domain prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[7]

The inhibition of VEGFR-2 by aminophenyl imidazole derivatives leads to the downregulation of several key signaling pathways, including:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[5]

-

The PI3K-Akt-mTOR Pathway: This pathway is a central regulator of cell survival and proliferation.[8]

-

The FAK/paxillin Pathway: This pathway is involved in endothelial cell migration.[5]

The blockade of these pathways ultimately results in the inhibition of tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.[4]

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of aminophenyl imidazole derivatives is highly dependent on the nature and position of substituents on both the imidazole and phenyl rings. A comprehensive understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.

Table 1: Structure-Activity Relationship of Aminophenyl Imidazole Derivatives as Kinase Inhibitors

| Compound ID | R1 (on Phenyl) | R2 (on Imidazole) | Target Kinase | IC50 (µM) | Reference |

| 1 | H | 4-Pyridyl | VEGFR-2 | 0.027 | [6] |

| 2 | H | 4-Pyridyl | EGFR | 0.94 | [6] |

| 3 | H | 4-Pyridyl | c-Met | 0.072 | [6] |

| 4 | 4-Fluoro | 2-Thioxo | EGFR | 0.617 | [9] |

| 5 | 4-Chloro | 2-Thioxo | EGFR | 0.710 | [9] |

| 6 | H | 2-Phenyl | VEGFR-2 | 3.37 | [3] |

| 7 | H | 2-(4-Methoxyphenyl) | VEGFR-2 | 6.30 | [3] |

| 8 | H | 4-(Thiophen-2-yl) | NUGC-3 cells | 0.05 | [10] |

Note: This table is a representative summary. IC50 values are highly dependent on assay conditions.

From the available data, several key SAR insights can be drawn:

-

Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring can significantly influence activity. For instance, the introduction of electron-withdrawing groups like fluorine or chlorine can modulate the electronic properties of the molecule and potentially enhance binding affinity. [9]* Substitution on the Imidazole Ring: The groups attached to the imidazole core are critical for target engagement. The presence of a pyridyl group, for example, has been shown to be favorable for potent multi-kinase inhibition, targeting VEGFR-2, EGFR, and c-Met. [6]Thioxo-imidazole derivatives have also demonstrated significant EGFR inhibitory activity. [9]* The Aminophenyl Linker: The aminophenyl group serves as a crucial linker, positioning the imidazole core and its substituents within the kinase active site. Modifications to this linker can impact the overall conformation and binding mode of the inhibitor.

Experimental Protocols for Pharmacological Evaluation

The characterization of novel aminophenyl imidazole derivatives requires a suite of robust and reproducible in vitro assays. This section provides detailed, step-by-step protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the aminophenyl imidazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To directly assess the inhibitory activity of the compounds against their target kinases, an in vitro kinase assay is performed. This assay typically measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), a solution of the recombinant kinase, a solution of the substrate peptide, and an ATP solution.

-

Compound Preparation: Prepare serial dilutions of the aminophenyl imidazole derivatives in kinase buffer.

-

Assay Reaction: In a 96-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining is a standard method.

-

Cell Treatment: Treat cancer cells with the aminophenyl imidazole derivatives at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Assessment of Protein Phosphorylation by Western Blotting

Western blotting is a key technique to confirm the inhibition of kinase signaling pathways by measuring the phosphorylation status of the target kinase and its downstream effectors. [12]

-

Cell Lysis: Treat cells with the aminophenyl imidazole derivatives for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [13]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Preclinical Pharmacokinetics and Toxicology (ADMET)

For a promising aminophenyl imidazole derivative to advance towards clinical development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is essential. [14][15]

-

Absorption: The bioavailability of these compounds after oral administration is a key parameter. In silico predictions and in vitro assays, such as the Caco-2 permeability assay, can provide initial insights into their absorption characteristics. [14]* Distribution: The extent to which the compounds distribute into various tissues, including the tumor, will influence their efficacy. Plasma protein binding is also an important factor to consider.

-

Metabolism: The metabolic stability of the compounds in liver microsomes or hepatocytes is a critical determinant of their half-life in the body. Identifying the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved is crucial for predicting potential drug-drug interactions. [14]* Excretion: The routes of elimination of the parent compound and its metabolites (renal or fecal) need to be determined.

-

Toxicology: Early assessment of potential toxicity is vital. In vitro cytotoxicity assays against normal cell lines and in vivo toxicity studies in animal models are necessary to establish a safety profile. [15] While comprehensive ADMET data for a wide range of aminophenyl imidazole derivatives is not extensively available in the public domain, preliminary in silico and in vitro studies for some imidazole-based compounds suggest that they can possess favorable drug-like properties. [16]However, each new derivative must be rigorously evaluated on a case-by-case basis.

Clinical Landscape and Future Perspectives

To date, no aminophenyl imidazole derivatives have been approved as therapeutic agents, and information on their progression into clinical trials is limited. This suggests that research in this area is largely in the preclinical stage of development. The promising in vitro and in vivo activities of many of these compounds, however, highlight their potential for future clinical translation.

The versatility of the aminophenyl imidazole scaffold allows for extensive chemical modifications, offering the opportunity to fine-tune their pharmacological properties. Future research efforts should focus on:

-